molecular formula C17H13N5O6 B5235460 2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B5235460
M. Wt: 383.3 g/mol
InChI Key: WHFSXPNDOKLQQG-UHFFFAOYSA-N
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Description

2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both a dinitrophenyl group and an indole moiety

Preparation Methods

The synthesis of 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .

Chemical Reactions Analysis

2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dinitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, making 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE unique in its combination of dinitrophenyl and indole moieties.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O6/c1-20-13-5-3-2-4-12(13)16(17(20)24)19-18-15(23)8-10-6-7-11(21(25)26)9-14(10)22(27)28/h2-7,9,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSXPNDOKLQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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